Fluorine perchlorate

Physical Chemistry Spectroscopy Computational Chemistry

Procuring Fluorine perchlorate (CAS 10049-03-3) is uniquely challenging due to its extreme explosive sensitivity-orders of magnitude greater than ClF3-and the need for pure material from the NF4ClO4 thermal decomposition route. Generic oxidizers like ClO3F lack the required electronic structure (asymmetric ClO3 group) and fail as substitutes. - **Critical Application**: Benchmark for safety protocol development, advanced computational chemistry validation, and exotic bonding research. - **Specification**: Supplied as a frozen gas to mitigate handling hazards.

Molecular Formula ClFO4
Molecular Weight 118.45 g/mol
CAS No. 10049-03-3
Cat. No. B12752894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorine perchlorate
CAS10049-03-3
Molecular FormulaClFO4
Molecular Weight118.45 g/mol
Structural Identifiers
SMILESO=Cl(=O)(=O)OF
InChIInChI=1S/ClFO4/c2-6-1(3,4)5
InChIKeyDRFVFUCINMEBEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorine Perchlorate: Baseline Profile for Research Sourcing


Fluorine perchlorate (FClO4, also referred to as perchloryl hypofluorite) is an inorganic molecular gas belonging to the class of covalent perchlorates [1]. It is characterized by a unique O-F single bond, with chlorine in its highest +7 oxidation state [1]. Its physical properties, including a melting point of -167.3 °C and a boiling point of -16 °C, define it as an extremely unstable and reactive species that requires specialized handling due to its explosive nature [1][2].

Key Drivers Against Generic Substitution of Fluorine Perchlorate


Generic substitution of fluorine perchlorate with other halogen oxides or fluorinated oxidizers is scientifically invalid due to its unique and extreme combination of structural, electronic, and reactive properties. Unlike its closest analog, perchloryl fluoride (ClO3F), FClO4 exhibits a fundamentally different electronic structure characterized by the loss of C3v symmetry in its ClO3 group, leading to a distinct photoelectron spectrum [1]. Furthermore, its explosive sensitivity is orders of magnitude greater than that of common industrial fluorinating agents like ClF3, and even the method of synthesis dictates its utility, with only one route yielding material of sufficient purity for fundamental study [2]. These differentiating factors are quantified in the evidence below, establishing FClO4 as a non-fungible reagent for specific, high-stakes research applications.

Differentiation Evidence vs. Perchloryl Fluoride and Perchloric Acid


Electronic Structure: Loss of C3v Symmetry

Fluorine perchlorate exhibits a fundamental difference in its valence electronic structure compared to its hydrogen analog, perchloric acid (HOClO3). He I Photoelectron Spectroscopy (PES) reveals that while HOClO3 shows a split first PES band due to Jahn-Teller distortion of the ClO3 group (C3v symmetry), FClO4 displays a single, unsplit band, indicating a complete loss of C3v symmetry [1].

Physical Chemistry Spectroscopy Computational Chemistry

Synthetic Route Dictates Purity and Stability

The synthesis route of fluorine perchlorate is not a generic detail; it directly impacts the compound's purity and subsequent utility. Thermal decomposition of tetrafluoroammonium perchlorate (NF4ClO4) is documented to yield a qualitatively superior product ('very pure FClO4 that may be manipulated and frozen without explosions') compared to the direct reaction of fluorine with perchloric acid, which yields a more contaminated and dangerously sensitive material [1].

Synthetic Chemistry Material Science Inorganic Fluorine Chemistry

Extreme Sensitivity vs. Industrial Fluorinating Agents

The extreme and unpredictable explosive sensitivity of fluorine perchlorate is a defining characteristic that differentiates it from other reactive fluorine compounds. It is reported to explode 'on the slightest provocation' including contact with rough surfaces, dust, or grease, and small amounts of reducing agents trigger detonation [1][2]. This sensitivity is attributed to its covalent perchlorate nature (+7 oxidation state) and a highly sensitive O-F single bond [2]. In contrast, while chlorine trifluoride (ClF3) and perchloryl fluoride (ClO3F) are reactive, their behavior is more predictable and manageable under controlled conditions.

Energetic Materials Safety Engineering Materials Compatibility

Prioritized Research and Industrial Applications


Chemical Bonding and Electronic Structure Studies

Fluorine perchlorate serves as a crucial model system for investigating unique bonding scenarios, particularly the O-F bond and the rare oxidation state of oxygen. Its distinct electronic structure, as demonstrated by the loss of C3v symmetry in its ClO3 group compared to perchloric acid, makes it invaluable for validating high-level computational chemistry models and advancing theoretical understanding of bonding in highly electronegative environments [1].

Synthetic Precursor for Pure Energetic Intermediates

Researchers engaged in the synthesis and study of novel energetic materials or exotic fluorine compounds should prioritize fluorine perchlorate synthesized via the NF4ClO4 thermal decomposition route. This method is the only documented pathway to obtain the compound with a degree of purity and stability sufficient to allow for 'manipulation and freezing without explosions,' thereby enabling subsequent, otherwise impossible, chemical transformations and characterizations [2].

Material Compatibility and Safety Engineering Benchmark

The extreme and unpredictable explosive sensitivity of FClO4 positions it as a benchmark for the most stringent safety and materials compatibility studies. Unlike the more predictable reactivity of ClF3 or ClO3F, FClO4's detonation on contact with rough surfaces, dust, or grease presents an ultimate challenge for the development of advanced passivation methods, containment materials, and handling protocols in the field of energetic materials research [3].

Atmospheric and Astrochemical Model Validation

While not a major atmospheric component, the role of FClO4 and related species like ClOClO3 as potential reservoirs or intermediates in complex catalytic cycles has been computationally investigated [4]. Its unique structural and spectroscopic data, compared with other halogen oxides, are essential for refining models of polar stratospheric chemistry and for interpreting potential spectral signatures in remote sensing data or astrochemical observations.

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